2-fluoro-N-(pentafluorophenyl)benzamide is an organic compound characterized by its unique structure and fluorinated groups, which confer distinctive properties. Its molecular formula is with a molecular weight of approximately 305.2 g/mol. This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the hydrogen atom of the carboxylic acid group is replaced by an amine group. The presence of fluorine atoms often enhances the biological activity and chemical stability of such compounds.
The synthesis of 2-fluoro-N-(pentafluorophenyl)benzamide typically involves several steps, often starting from commercially available fluorinated precursors. A common method includes:
The molecular structure of 2-fluoro-N-(pentafluorophenyl)benzamide can be represented in various ways, including:
AYRBGIWLILICPI-UHFFFAOYSA-N
C1=CC=C(C=C1)FNC(=O)C2=C(C(=C(C=C2)F)F)F
This structure features a benzene ring substituted with a fluorine atom and an amide functional group, along with a pentafluorophenyl moiety that significantly influences its properties.
2-fluoro-N-(pentafluorophenyl)benzamide can participate in various chemical reactions due to its functional groups:
The reactivity profile is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize intermediates formed during these reactions.
The mechanism by which 2-fluoro-N-(pentafluorophenyl)benzamide exerts its effects, particularly in biological systems, often involves:
Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, making them valuable in drug design.
Fluorinated compounds are known for their unique physicochemical properties that enhance their performance in pharmaceutical applications.
The applications of 2-fluoro-N-(pentafluorophenyl)benzamide are primarily found in:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4